3-(Aminomethyl)-1,2-oxazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(aminomethyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c6-1-4-3(5(8)9)2-10-7-4/h2H,1,6H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAKWZBKBCGIEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NO1)CN)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1482716-83-5 | |
| Record name | 3-(aminomethyl)-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization Methodologies
Precursor-Based Synthetic Strategies
A robust strategy for synthesizing 1,2-oxazole derivatives structurally similar to the target compound involves using amino acids as foundational precursors. This approach leverages the inherent functionality of amino acids to build a more complex heterocyclic structure. A notable example is the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. beilstein-journals.org
The synthesis begins with an N-Boc-protected cyclic amino acid, which undergoes a multi-step transformation. The amino acid is first converted into a β-keto ester. This intermediate is then reacted with N,N-dimethylformamide dimethylacetal to yield a cycloaminyl β-enamino ketoester. The final and key step is the cyclization of this enamino ketoester with hydroxylamine (B1172632) hydrochloride, which forms the 1,2-oxazole ring, yielding the desired product in moderate yields. beilstein-journals.org This method provides a direct route from readily available chiral or achiral amino acids to highly functionalized 1,2-oxazole-4-carboxylates. beilstein-journals.org
| Step | Reaction | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | β-Keto Ester Formation | Meldrum's acid, EDC·HCl, DMAP, Methanol | β-Keto Ester |
| 2 | Enaminone Formation | N,N-dimethylformamide dimethylacetal | β-Enamino Ketoester |
| 3 | 1,2-Oxazole Ring Cyclization | Hydroxylamine hydrochloride | Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylate |
The Robinson-Gabriel synthesis is a classical and versatile method for the formation of oxazole (B20620) rings through the cyclodehydration of 2-acylamino-ketones. organic-chemistry.orgmdpi.com This reaction typically requires a cyclodehydrating agent, such as sulfuric acid or polyphosphoric acid, to facilitate the intramolecular reaction followed by dehydration to yield the aromatic oxazole ring. organic-chemistry.orgorganic-chemistry.org
However, it is critical to note that the Robinson-Gabriel protocol and its variations produce 1,3-oxazoles , not the 1,2-oxazole (isoxazole) core structure of 3-(Aminomethyl)-1,2-oxazole-4-carboxylic acid. organic-chemistry.orgbeilstein-journals.org The reaction mechanism involves the nucleophilic attack of the amide oxygen onto the ketone carbonyl, which, due to the starting material's structure (an N-acyl-α-amino ketone), leads to a 1,3-relationship between the oxygen and nitrogen atoms in the final ring. Therefore, the Robinson-Gabriel synthesis is not a direct or applicable methodology for synthesizing the target 1,2-oxazole compound.
The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is one of the most direct and widely used methods for constructing the 1,2-oxazole ring. scispace.comnih.gov This [3+2] cycloaddition reaction is highly efficient and often regioselective, providing a powerful tool for synthesizing substituted isoxazoles. organic-chemistry.orgscispace.com
In this approach, the 1,2-oxazole ring is formed by the reaction of a nitrile oxide (the C-N-O component) with a dipolarophile, such as an alkyne (the C-C component). mdpi.com To synthesize a structure like this compound, a suitably protected aminomethyl nitrile oxide could be reacted with an alkyne bearing a carboxylate group, such as ethyl propiolate. The nitrile oxides are typically unstable and generated in situ from precursors like aldoximes (via oxidation) or hydroximoyl chlorides (via dehydrohalogenation). mdpi.comnih.gov Modern methods often use mild oxidants like hypervalent iodine reagents to generate the nitrile oxide from the corresponding aldoxime, allowing the reaction to proceed in high yield and with excellent regioselectivity under metal-free conditions. scispace.com
| 1,3-Dipole Precursor (forms C3-N-O) | Dipolarophile (forms C4-C5) | Key Reagents for Nitrile Oxide Generation | Product Core Structure |
|---|---|---|---|
| Protected Aminoacetaldoxime | Ethyl Propiolate | PIFA, (Diacetoxyiodo)benzene (DIB) | 3-(Protected aminomethyl)-1,2-oxazole-4-carboxylate |
| Hydroximoyl Chlorides | Acetylenedicarboxylates | Triethylamine (Base) | 1,2-Oxazole-3,4-dicarboxylate |
The synthesis of aromatic 1,2-oxazoles can be achieved from their corresponding non-aromatic dihydro-1,2-oxazole (isoxazoline) precursors. This strategy involves a two-step process: first, the construction of the isoxazoline (B3343090) ring, often via a [3+2] cycloaddition between a nitrile oxide and an alkene, followed by an oxidation or dehydrogenation step to introduce the second double bond and form the aromatic isoxazole (B147169) ring.
Various reagents have been proven effective for the dehydrogenation of isoxazolines to isoxazoles. Activated manganese dioxide (MnO₂) is a common and effective oxidant for this transformation. worldresearchersassociations.com Another established method involves using a system of dimethyl sulfoxide (B87167) (DMSO) and iodine, which efficiently converts isoxazolines into their corresponding isoxazoles. researchgate.net This precursor-based approach allows for the synthesis of complex isoxazoles by first creating a stereochemically defined isoxazoline, which is then aromatized in a subsequent step.
| Precursor | Dehydrogenation Reagent/System | Product | Reference |
|---|---|---|---|
| 3,5-Disubstituted-2-isoxazoline | DMSO / I₂ | 3,5-Disubstituted-isoxazole | researchgate.net |
| Substituted Isoxazoline | Manganese Dioxide (MnO₂) | Substituted Isoxazole | worldresearchersassociations.com |
A well-established pathway to 1,2-oxazole-4-carboxylic acid derivatives involves the condensation of a β-alkoxy-α,β-unsaturated carbonyl compound with hydroxylamine. A key precursor in this route is ethyl ethoxymethyleneacetoacetic ester, which can be synthesized from ethylacetoacetate.
A patented process provides a clear example of this methodology for producing a close analog, 5-methylisoxazole-4-carboxylic acid. scispace.com The synthesis involves reacting ethylacetoacetate with triethylorthoformate and acetic anhydride (B1165640) to form ethyl ethoxymethyleneacetoacetic ester. This intermediate is then cyclized by reacting it with hydroxylamine sulfate (B86663) in the presence of a base like sodium acetate. This reaction forms the ethyl-5-methylisoxazole-4-carboxylate ester, which is subsequently hydrolyzed using a strong acid to yield the final carboxylic acid product. scispace.com This sequence offers a reliable, scalable route to the isoxazole-4-carboxylic acid core structure.
| Step | Reaction | Key Reagents | Product |
|---|---|---|---|
| 1 | Precursor Formation | Ethylacetoacetate, Triethylorthoformate, Acetic anhydride | Ethyl ethoxymethyleneacetoacetic ester |
| 2 | Cyclization | Hydroxylamine sulfate, Sodium acetate | Ethyl-5-methylisoxazole-4-carboxylate |
| 3 | Hydrolysis | Strong acid (e.g., H₂SO₄) | 5-Methylisoxazole-4-carboxylic acid |
Condensation Reactions
Condensation reactions are pivotal in the formation of the oxazole ring. A common strategy involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. This approach leads to the formation of regioisomeric 1,2-oxazole derivatives. nih.gov Another powerful method is the use of a dehydrative condensing reagent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), to facilitate the one-pot synthesis of oxazoles from carboxylic acids and amino acids. beilstein-journals.orgsemanticscholar.org Additionally, direct condensation of various carboxylic acids with aminoguanidine (B1677879) bicarbonate under acid catalysis can yield related triazole structures, highlighting a similar principle of heterocyclic ring formation through condensation. mdpi.com
Multi-Step Synthetic Pathways
The synthesis of complex oxazole derivatives often necessitates multi-step pathways. A representative strategy for creating a 2,4,5-trisubstituted oxazole involves a one-pot sequence that begins with the formation of an activated ester from a carboxylic acid using a condensing reagent like DMT-MM. semanticscholar.org This is followed by N-acylation of an amino acid, cyclodehydration to form the oxazole ring, and subsequent functionalization, for example, through a Suzuki–Miyaura coupling reaction. beilstein-journals.orgsemanticscholar.org For other related heterocyclic systems like 1,2,4-oxadiazoles, a typical three-step process is employed: a nitrile is converted to an amidoxime (B1450833) with hydroxylamine, which is then coupled with a carboxylic acid to form an O-acylamidoxime, followed by cyclodehydration to yield the final oxadiazole ring. nih.gov
Key Reaction Steps and Conditions
Specific reaction steps are crucial for the successful synthesis and derivatization of this compound, ensuring high yields and purity.
Carbodiimide-Mediated Coupling (e.g., EDC/HOBt)
Carbodiimide-mediated coupling is a cornerstone for forming amide bonds, which is relevant when derivatizing the carboxylic acid group of the target molecule. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt), are highly effective. nih.govluxembourg-bio.com The reaction mechanism involves the activation of the carboxylic acid by EDC to form an O-acylisourea intermediate. luxembourg-bio.comnih.gov HOBt then reacts with this intermediate to generate an active ester, which subsequently reacts with an amine to form the desired amide with high efficiency and minimal side reactions like racemization. luxembourg-bio.compeptide.com The rate-determining step is typically the initial reaction between the carboxylic acid and EDC. luxembourg-bio.comnih.gov The use of EDC is advantageous as its urea (B33335) byproduct is water-soluble, simplifying purification. peptide.com
Table 1: Common Reagents in Carbodiimide-Mediated Coupling
| Reagent | Full Name | Role |
|---|---|---|
| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide coupling agent, activates carboxylic acids. |
| HOBt | 1-hydroxybenzotriazole | Additive to reduce side reactions and minimize racemization. |
| DCC | Dicyclohexylcarbodiimide | Carbodiimide coupling agent, forms an insoluble urea byproduct. |
| DIC | Diisopropylcarbodiimide | Carbodiimide coupling agent, forms a soluble urea byproduct. |
| DMAP | 4-(N,N-dimethylamino)pyridine | Acts as an acyl transfer agent, often used catalytically. nih.gov |
Hydrolysis of Ester Moieties to Carboxylic Acids
The conversion of an ester precursor to the final carboxylic acid is a critical step in the synthesis of the title compound. This transformation is typically achieved through hydrolysis. Acid-catalyzed hydrolysis, for example using 6 N HCl at elevated temperatures, has been effectively used to hydrolyze ester groups on related oxazole compounds to yield the corresponding carboxylic acid. nih.gov The hydrolysis of amidomethyl esters, which can serve as prodrugs for carboxylic acids, can proceed through acid-catalyzed, base-catalyzed, or pH-independent pathways. nih.gov In biological systems, this cleavage can also be mediated by enzymes like carboxylesterases. nih.gov
Dehydrogenation Techniques for Oxazole Aromatization
The formation of the aromatic oxazole ring can be accomplished through dehydrogenation. A notable method is the manganese-catalyzed dehydrogenation of amido alcohols. semanticscholar.org This process involves the liberation of hydrogen gas and effectively mediates the cyclization and aromatization to form the oxazole ring system from readily available ester and amino alcohol starting materials. semanticscholar.org This represents a sustainable approach to constructing the heterocyclic core.
Protecting Group Strategies (e.g., Boc, Fmoc)
Given the presence of both an amino and a carboxylic acid group, protecting group strategies are essential during the synthesis of this compound and its derivatives. jocpr.com The aminomethyl group, in particular, requires protection to prevent unwanted side reactions during steps such as amide coupling.
The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines. It is stable under many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). americanpeptidesociety.orgnih.gov The use of Boc protection has been specifically documented in the synthesis of related 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. nih.gov
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another widely used amine-protecting group. A key advantage of the Fmoc group is its lability to basic conditions (e.g., piperidine (B6355638) in DMF), while it remains stable to acids. americanpeptidesociety.org This orthogonality to the acid-labile Boc group allows for selective deprotection in complex multi-step syntheses. jocpr.com
Table 2: Comparison of Common Amine Protecting Groups
| Protecting Group | Full Name | Cleavage Condition | Key Feature |
|---|---|---|---|
| Boc | tert-butyloxycarbonyl | Acidic (e.g., TFA) americanpeptidesociety.org | Stable to basic and nucleophilic conditions. |
| Fmoc | 9-fluorenylmethyloxycarbonyl | Basic (e.g., Piperidine) americanpeptidesociety.org | Stable to acidic conditions; allows for orthogonal protection schemes. |
Synthetic Optimization and Regioselectivity
Control over the orientation of substituents on the 1,2-oxazole ring, known as regioselectivity, is a critical aspect of synthetic optimization. The synthesis of regioisomerically substituted 1,2-oxazoles can be effectively controlled by starting with β-enamino ketoesters. nih.gov The reaction of these precursors with hydroxylamine hydrochloride allows for the directed synthesis of specific isomers, such as methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. nih.gov
Distinguishing between the resulting regioisomers, for instance, a 3-substituted versus a 5-substituted product, is crucial. This structural assignment is unambiguously achieved through a combination of analytical techniques, including chiral HPLC analysis, single-crystal X-ray diffraction, and comprehensive NMR spectroscopy (¹H, ¹³C, and ¹⁵N). nih.gov The incorporation of a ¹⁵N-labeled hydroxylamine hydrochloride into the synthesis provides a powerful tool for NMR-based structural elucidation, expanding the possibilities for confirming the regiochemical outcome of the reaction. nih.gov
Derivatives and Analog Generation
The core structure of this compound serves as a versatile scaffold for the generation of a wide range of derivatives and analogs through modifications at its key functional groups and the heterocyclic ring itself.
Structural Modification at the Aminomethyl Group
The aminomethyl group is a prime site for derivatization to explore structure-activity relationships. Standard synthetic transformations can be applied to this primary amine. For instance, N-acylation can be performed by reacting the aminomethyl group with various acyl chlorides or activated carboxylic acids to form amides. N-alkylation can introduce different alkyl or aryl groups. Such modifications are part of a broader strategy for creating libraries of compounds based on an aminomethyl-heterocycle-carboxylic acid core. google.com The development of aminomethylation reactions for various heterocyclic systems, including thiazoles and benzoxazoles, highlights the chemical tractability of this functional group and its importance in generating physiologically active compounds. nih.gov
Modification of the Carboxylic Acid Moiety
The carboxylic acid group at the 4-position of the 1,2-oxazole ring offers another handle for extensive chemical modification. This moiety can be readily converted into a variety of functional groups, including esters, amides, and hydroxamic acids. google.comnih.gov For example, condensation of the carboxylic acid with various amines, catalyzed by coupling agents like DCC/HOBt or CDMT/NMM, yields the corresponding amides. google.com Similarly, esterification can be achieved by reaction with alcohols under acidic conditions. These modifications are fundamental in medicinal chemistry for altering the physicochemical properties of a molecule, such as its solubility, polarity, and ability to act as a hydrogen bond donor or acceptor.
Ring System Modifications and Isosteric Replacements (e.g., Oxazole vs. Isoxazole vs. Thiazole)
Isosteric replacement, the substitution of one atom or group of atoms for another with similar physical or chemical properties, is a powerful strategy in drug design. The 1,2-oxazole (isoxazole) ring of the parent compound can be replaced with other five-membered heterocycles to modulate biological activity and physicochemical properties.
Oxazole: The isomeric 1,3-oxazole ring is a common isosteric replacement. Syntheses of oxazole-4-carboxylic acid derivatives can be achieved through various methods, including the isomerization of isoxazoles. nih.govacs.org For instance, Fe(II)-catalyzed isomerization of 4-formyl-5-methoxyisoxazoles can yield methyl oxazole-4-carboxylates. nih.govacs.org A more direct route involves the [3+2] cycloaddition reaction between in situ generated acylpyridinium salts (from carboxylic acids) and isocyanoacetates. thieme-connect.comacs.orgnih.gov This method demonstrates broad substrate scope, tolerating various aromatic and heteroaromatic carboxylic acids, including isoxazole derivatives, to produce highly substituted oxazoles. thieme-connect.comacs.org
Thiazole (B1198619): The thiazole ring, containing a sulfur atom instead of oxygen, is another key bioisostere. The Hantzsch reaction, where an α-haloketone reacts with a thioamide, is a classic method for obtaining thiazole rings. researchgate.net A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been designed and synthesized, demonstrating the viability of this scaffold. researchgate.net Thiazole-4-carboxylic acid itself can be prepared from L-cysteine hydrochloride and formaldehyde (B43269) through a multi-step process involving condensation, esterification, oxidation with MnO₂, and final hydrolysis. google.com
Other Heterocycles: The concept of isosteric replacement extends to other rings like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and triazoles. nih.govrsc.orgnih.govnih.gov These rings are often used as surrogates for amide or ester bonds, offering improved metabolic stability. nih.gov The choice of replacement can significantly impact a molecule's properties; for example, replacing a 1,2,4-oxadiazole (B8745197) with a more polar 1,3,4-oxadiazole (B1194373) ring has been shown to alter receptor affinity. nih.govrsc.org The table below summarizes various isosteric replacements for the 1,2-oxazole ring and their general synthetic approaches.
| Original Ring | Isosteric Replacement | Key Structural Difference | Common Synthetic Approach | Reference |
|---|---|---|---|---|
| 1,2-Oxazole (Isoxazole) | 1,3-Oxazole (Oxazole) | Isomeric arrangement of N and O atoms | Isomerization of isoxazoles; [3+2] cycloaddition of carboxylic acids and isocyanides | nih.govacs.orgthieme-connect.comacs.org |
| 1,2-Oxazole (Isoxazole) | 1,3-Thiazole (Thiazole) | Sulfur replaces ring oxygen | Hantzsch reaction; Synthesis from L-cysteine | researchgate.netgoogle.com |
| 1,2-Oxazole (Isoxazole) | 1,2,4-Oxadiazole | Contains an additional nitrogen atom | Cyclization of O-acylamidoximes | nih.gov |
| 1,2-Oxazole (Isoxazole) | 1,3,4-Oxadiazole | Isomeric oxadiazole; more polar | Reaction of carboxylic acid with thiosemicarbazide (B42300) followed by cyclodehydration | nih.govrsc.orgnih.gov |
| 1,2-Oxazole (Isoxazole) | 1,2,3-Triazole | Contains three nitrogen atoms | 1,3-dipolar cycloaddition (Click Chemistry) | unimore.it |
Chemical Reactivity and Transformation Studies
Ring System Reactivity
The 1,2-oxazole (or isoxazole) ring is an aromatic five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. Its aromaticity confers a degree of stability, yet it can participate in various reactions under specific conditions.
Oxidation Reactions
The oxazole (B20620) ring system can be susceptible to cleavage by strong oxidizing agents such as potassium permanganate (B83412) or chromic acid. slideshare.net However, specific studies detailing the oxidation of the 3-(Aminomethyl)-1,2-oxazole-4-carboxylic acid ring are not extensively documented in the literature. In principle, the presence of the aminomethyl and carboxylic acid substituents, which are themselves reactive to oxidation, would complicate reactions targeting the ring. The oxidative aromatization of a related oxazoline (B21484) (a partially reduced oxazole) to an oxazole using reagents like manganese dioxide (MnO₂) has been reported, demonstrating a common transformation pathway for related heterocyclic systems. rsc.org
Reduction Reactions
Reactions of Functional Groups
The reactivity of this compound is largely dictated by its two primary functional groups: the carboxylic acid and the aminomethyl substituent.
Carboxylic Acid Reactivity (e.g., Esterification, Amide Coupling)
The carboxylic acid group at the C4 position is a key site for synthetic modification, readily undergoing reactions typical of carboxylic acids, such as esterification and amide bond formation. hepatochem.com
Esterification: The conversion of the carboxylic acid to an ester can be achieved through methods like the Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄, TsOH). masterorganicchemistry.comrug.nlmasterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.com
Amide Coupling: Amide bond formation is a cornerstone of medicinal chemistry and is frequently employed for heterocyclic carboxylic acids. hepatochem.comasiaresearchnews.com This transformation involves activating the carboxylic acid to facilitate its reaction with a primary or secondary amine. A wide array of coupling reagents has been developed to achieve this efficiently under mild conditions. researchgate.net The choice of reagent can be critical, especially when dealing with less reactive aromatic or heterocyclic acids. asiaresearchnews.comresearchgate.net Studies on the closely related 5-amino-3-methyl-isoxazole-4-carboxylic acid have shown successful coupling to peptides using reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphonate). mdpi.com
Below is a table of common coupling reagents used for amide bond formation.
| Coupling Reagent Class | Examples | Common Additives | Typical Solvents |
|---|---|---|---|
| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (Hydroxybenzotriazole), DMAP (4-Dimethylaminopyridine) | DCM (Dichloromethane), DMF (Dimethylformamide) |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP | DIPEA (N,N-Diisopropylethylamine), TEA (Triethylamine) | DMF, Acetonitrile |
| Aminium/Uronium Salts | HATU, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DIPEA, TEA | DMF, NMP (N-Methyl-2-pyrrolidone) |
| Other | CDI (1,1'-Carbonyldiimidazole), DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) | None required for CDI; Base for DMT-MM | THF (Tetrahydrofuran), DCM, Methanol |
Aminomethyl Group Reactivity
The aminomethyl group at the C3 position possesses a primary amine, which is a potent nucleophile. This group can readily participate in a variety of chemical transformations. Its reactivity is characteristic of primary amines and includes N-alkylation, N-acylation, and formation of imines (Schiff bases) with aldehydes or ketones. mdpi.com
The nucleophilic character of the amine allows for the formation of amides by reaction with acyl chlorides or activated carboxylic acids, sulfonamides with sulfonyl chlorides, and ureas with isocyanates. While specific studies on the reactivity of the aminomethyl group for this particular oxazole are sparse, its behavior can be inferred from the well-established chemistry of primary amines on heterocyclic scaffolds. rsc.orgresearchgate.net For instance, research on related aminomethyl-substituted heterocycles demonstrates their utility in building more complex molecular architectures through these standard transformations. mdpi.com
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. nih.govresearchgate.net These reactions typically involve the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. researchgate.net For a molecule like this compound to directly participate as a substrate in a Suzuki-Miyaura reaction, it would typically require prior functionalization to introduce a leaving group (e.g., a halogen such as bromine or chlorine) onto the oxazole ring.
Research has demonstrated the successful Suzuki-Miyaura coupling of various halo-oxazoles and halo-imidazoles, indicating that the heterocyclic core is stable under these reaction conditions. researchgate.netnih.govacs.org The synthesis of multi-armed oxazoles has been achieved using a strategy that combines Suzuki-Miyaura cross-coupling to build a core structure followed by oxazole formation, showcasing the compatibility of these methods. nih.govresearchgate.net An iterative strategy for creating poly-oxazole chains has also been developed using the Suzuki-Miyaura reaction as a key step. researchgate.net
The table below summarizes typical components for Suzuki-Miyaura reactions involving heterocyclic compounds.
| Component | Examples |
|---|---|
| Palladium Catalyst (Precatalyst) | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | SPhos, XPhos, Triphenylphosphine (PPh₃) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ |
| Solvent System | Toluene/Water, Dioxane/Water, DMF |
Structural Characterization and Advanced Spectroscopic Analysis
Advanced Spectroscopic Techniques
Spectroscopic methods are fundamental to the characterization of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary information, providing a comprehensive picture of the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of NMR-active nuclei.
¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For 3-(Aminomethyl)-1,2-oxazole-4-carboxylic acid, one would expect to observe distinct signals for the aminomethyl (-CH₂NH₂) protons, the single proton on the oxazole (B20620) ring, and the acidic proton of the carboxylic acid group (-COOH). The chemical shifts and coupling patterns of these signals would confirm the arrangement of these groups.
¹³C NMR: This technique identifies the different carbon environments within the molecule. Signals corresponding to the carboxylic acid carbon, the two sp²-hybridized carbons of the oxazole ring, and the sp³-hybridized aminomethyl carbon would be expected, confirming the carbon skeleton of the compound.
¹⁵N NMR: Nitrogen-15 NMR, though less common, can provide valuable data on the electronic environment of the nitrogen atoms. cam.ac.uk For this compound, it would show distinct signals for the oxazole ring nitrogen and the primary amine nitrogen, helping to unambiguously confirm the structure. cam.ac.uk For instance, in related N-Boc protected 1,2-oxazole derivatives, the nitrogen atoms of the 1,2-oxazole ring and the piperidine (B6355638) ring show characteristic resonances. cam.ac.uk
¹⁹F NMR: This technique is only applicable to compounds containing fluorine and is therefore not relevant for the analysis of this compound.
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound.
Electrospray Ionization (ESI-MS) is a soft ionization technique suitable for polar molecules like amino acids, allowing for the analysis of intact molecular ions with minimal fragmentation. nih.gov When coupled with Liquid Chromatography (LC-MS) , it allows for the separation of compounds from a mixture before mass analysis. nih.govHigh-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. cam.ac.uk
For this compound (Molecular Formula: C₅H₆N₂O₃), HRMS would be used to confirm its exact mass. The PubChem database provides predicted collision cross-section (CCS) values for various adducts of the compound, which are important parameters in ion mobility-mass spectrometry. uni.lu
Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 143.04512 |
| [M+Na]⁺ | 165.02706 |
| [M-H]⁻ | 141.03056 |
| [M+NH₄]⁺ | 160.07166 |
X-Ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. chemsrc.com
While the specific crystal structure of this compound has not been reported in the searched literature, analysis of closely related structures provides insight into the expected geometry of the 1,2-oxazole core. For example, the crystal structure of (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate (B77799), a derivative, has been determined, confirming the planar nature of the oxazole ring and providing key structural parameters. cam.ac.ukchemsrc.com The analysis of such structures reveals important intermolecular interactions, such as hydrogen bonds, which dictate the crystal packing. nih.gov In many carboxylic acid-containing heterocycles, molecules often form inversion dimers through O-H···O hydrogen bonds between their carboxylic acid groups. nih.gov
Table 2: Representative Bond Lengths and Angles for a 1,2-Oxazole Ring Fragment (from a related structure) chemsrc.com
| Bond | Length (Å) | Angle | Degrees (°) |
|---|---|---|---|
| O(1)–N(2) | 1.420(2) | C(5)–O(1)–N(2) | 108.95(14) |
| N(2)–C(3) | 1.306(3) | O(1)–N(2)–C(3) | 105.00(16) |
| C(3)–C(4) | 1.424(3) | N(2)–C(3)–C(4) | 114.28(18) |
| C(4)–C(5) | 1.365(3) | C(3)–C(4)–C(5) | 104.01(16) |
Note: Data is from the crystal structure of (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate and is presented for illustrative purposes of the core ring structure. chemsrc.com
Polymorphic Transitions and Crystal Structure Analysis
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physicochemical properties. The likelihood of polymorphism can often be assessed by analyzing the hydrogen bonding capabilities of the functional groups within a molecule. cam.ac.uk
The structure of this compound contains multiple hydrogen bond donors (the carboxylic acid -OH and the amine -NH₂) and acceptors (the carboxylic acid C=O, the amine nitrogen, and the oxazole ring nitrogen). cam.ac.uk The nitrogen atom of the isoxazole (B147169) ring is a primary site for hydrogen bond acceptance. cam.ac.uk
The competition between these different donor and acceptor sites can lead to various possible intermolecular hydrogen bonding motifs. For example, the carboxylic acid group can form a strong, self-associating dimer with another carboxylic acid group, an interaction with a high frequency of occurrence (around 23-24%). cam.ac.uk Alternatively, it could interact with the oxazole nitrogen or the amino group. When a single molecule has one strong donor and multiple good acceptors, it is not always possible to satisfy all strong pairings in a simple crystal lattice, which increases the risk of polymorphism. cam.ac.uk The existence of different, stable hydrogen-bonding networks can result in the formation of distinct crystal packing arrangements, or polymorphs. cam.ac.uk
Computational and Theoretical Chemical Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic structure, geometry, and reactivity of molecules. For heterocyclic systems like "3-(Aminomethyl)-1,2-oxazole-4-carboxylic acid", methods such as Ab Initio and Density Functional Theory (DFT) are particularly valuable.
Ab initio methods, like Hartree-Fock (HF), and more commonly, Density Functional Theory (DFT), are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic properties. DFT, particularly with hybrid functionals like B3LYP, has become a standard approach for studying heterocyclic compounds due to its balance of accuracy and computational cost. Calculations are typically performed with a basis set, such as 6-31G(d,p) or 6-311+G(2d,p), which describes the atomic orbitals of the system.
These calculations can determine various molecular properties for "this compound", including optimized geometry (bond lengths and angles), distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key parameter, as it relates to the molecule's chemical reactivity and kinetic stability.
Table 1: Representative Theoretical Parameters for Heterocyclic Carboxylic Acids
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| Optimization Energy (Hartree) | Varies | Total electronic energy of the optimized geometry. |
| Dipole Moment (Debye) | 2.0 - 5.0 D | Indicates molecular polarity and influences intermolecular interactions. |
| HOMO Energy (eV) | -6.0 to -7.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy (eV) | -1.0 to -2.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 4.0 - 5.5 eV | Relates to chemical stability; a larger gap suggests higher stability. |
Note: The values presented are typical ranges for similar heterocyclic structures and serve as an illustrative example. Specific values for "this compound" would require dedicated calculations.
The biological activity and physical properties of "this compound" are dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the most stable arrangements of atoms (energy minima) by exploring the potential energy surface of the molecule.
The key flexible bonds in this molecule are the C-C bond between the oxazole (B20620) ring and the carboxylic acid group, and the C-C and C-N bonds of the aminomethyl side chain. The orientation of the carboxylic acid group is particularly significant. Like other carboxylic acids, it can exist in syn and anti conformations. Quantum mechanical calculations show that while the syn conformation is often favored in the gas phase, the energy difference between conformers can be small in a solvent environment, potentially allowing for the presence of multiple conformations in solution. Similarly, the aminomethyl group can rotate, leading to different spatial orientations relative to the heterocyclic ring.
The stability of each conformer is determined by the energy barriers to rotation around the single bonds. Torsion drive calculations, a type of quantum chemical calculation, can map out the energy profile as a specific bond is rotated. The peaks on this profile represent the rotational energy barriers, which must be overcome for the molecule to transition from one conformation to another.
For the carboxylic acid group, the energy barrier to rotate from the more stable syn to the anti conformation can be in the range of 5–7 kcal/mol. The presence of implicit or explicit solvent models in the calculation can lower this barrier, reflecting the stabilizing interactions with the surrounding medium. The height of these barriers determines the conformational flexibility of the molecule at a given temperature. High barriers lead to conformationally locked structures, while lower barriers allow for rapid interconversion between different conformers.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, typically a protein or enzyme. This method is crucial in drug discovery for predicting the binding mode and affinity of potential drug candidates. For derivatives of isoxazole (B147169), common targets for docking studies include enzymes like cyclooxygenases (COX-1 and COX-2).
In a docking simulation, "this compound" would be placed into the active site of a target protein. The software then samples numerous orientations and conformations of the ligand, calculating a "docking score" for each pose. This score, often expressed in kcal/mol, estimates the binding free energy (ΔGbind), with more negative values indicating a stronger predicted binding affinity.
Table 2: Illustrative Molecular Docking Results for an Isoxazole Derivative against COX Enzymes
| Target Protein | Ligand | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔGbind, kcal/mol) |
|---|---|---|---|
| COX-1 | Isoxazole Derivative | -8.5 | -50.75 |
| COX-2 | Isoxazole Derivative | -9.2 | -58.07 |
| COX-1 | Celecoxib (Reference) | -10.1 | -73.89 |
| COX-2 | Celecoxib (Reference) | -11.5 | -80.18 |
Note: This table is based on published data for structurally related thiazole (B1198619) and isoxazole inhibitors and serves as an example of typical results. The performance of "this compound" would depend on the specific target.
In Silico Prediction of Molecular Interactions
Beyond predicting binding affinity, molecular docking and subsequent molecular dynamics simulations provide detailed insights into the specific non-covalent interactions between a ligand and its target. For "this compound", the key functional groups—the carboxylic acid, the primary amine, and the N-O atoms of the oxazole ring—are all capable of forming specific interactions.
In silico analyses can identify:
Hydrogen Bonds: The carboxylic acid group can act as both a hydrogen bond donor (from the -OH) and acceptor (from the C=O), while the aminomethyl group is an excellent hydrogen bond donor. These groups could interact with polar amino acid residues like arginine, tyrosine, or serine in an enzyme's active site.
Electrostatic Interactions: The deprotonated carboxylate group (COO⁻) can form strong ionic interactions (salt bridges) with positively charged residues such as lysine (B10760008) or arginine.
Hydrophobic Interactions: The oxazole ring itself can participate in hydrophobic or π-stacking interactions with aromatic residues like phenylalanine or tryptophan.
Table 3: Potential Molecular Interactions for this compound
| Functional Group | Type of Interaction | Potential Interacting Amino Acid Residues |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bond (Donor/Acceptor) | Ser, Thr, Tyr, His, Arg |
| Carboxylate (-COO⁻) | Ionic Interaction (Salt Bridge) | Arg, Lys |
| Aminomethyl (-CH₂NH₂) | Hydrogen Bond (Donor) | Asp, Glu, Ser, Thr |
| Oxazole Ring | Hydrophobic/π-π Stacking | Phe, Tyr, Trp, Leu, Val |
Theoretical Studies on Reaction Mechanisms
Theoretical chemistry can elucidate the step-by-step mechanism of chemical reactions, including the synthesis of the 1,2-oxazole ring. The formation of such heterocyclic systems can be studied using DFT to calculate the energies of reactants, products, intermediates, and transition states.
The most common synthetic routes to 1,2-oxazoles involve either the [3+2] cycloaddition of a nitrile oxide with an alkene or alkyne, or the condensation of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its equivalent. A plausible mechanism for the formation of the "this compound" backbone could involve the reaction of a β-ketoester derivative with hydroxylamine. Theoretical studies would model this process, identifying the key steps, such as nucleophilic attack, cyclization, and dehydration, and calculating the activation energy for each step to determine the reaction's feasibility and kinetics. Such studies provide a deeper understanding of the chemical transformations and can be used to optimize synthetic conditions.
Role As a Building Block in Complex Molecular Architectures
Integration into Diverse Heterocyclic Scaffolds
The inherent reactivity of the aminomethyl and carboxylic acid functionalities of 3-(aminomethyl)-1,2-oxazole-4-carboxylic acid allows for its use as a precursor in the construction of various fused and linked heterocyclic systems. The oxazole (B20620) ring itself is a key structural motif in many biologically active compounds, and its derivatives are known to possess a wide range of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. nih.govresearchgate.net
The synthesis of extended oxazoles at the 2-position can be achieved through various strategies, including the modification of 2-(halomethyl)oxazoles. nih.gov This suggests that the aminomethyl group of this compound could be a key reactive handle for elaboration into more complex heterocyclic structures. For instance, it could potentially undergo reactions to form larger ring systems or be used as a linker to connect to other heterocyclic moieties. The synthesis of fused heterocyclic oxazoles and imidazoles has been demonstrated from N-acetyl cysteine, showcasing the versatility of amino acid-like structures in building complex heterocyclic frameworks. ekb.egekb.eg
Furthermore, the general principles of heterocyclic synthesis can be applied to this building block. For example, condensation reactions involving the amino group or the carboxylic acid group can lead to the formation of new rings. The synthesis of benzothiazine derivatives from aminothiols and bromopyruvates highlights a potential pathway where the amino group of our target molecule could react with a suitable dielectrophile to form a new heterocyclic ring. beilstein-journals.org Similarly, the synthesis of 1,2,4-triazoles from aminoguanidine (B1677879) and carboxylic acids provides a template for how the carboxylic acid moiety could be utilized in the formation of other five-membered heterocycles. mdpi.com
The following table provides examples of heterocyclic scaffolds that could potentially be synthesized using this compound as a starting material, based on established synthetic methodologies for related compounds.
| Heterocyclic Scaffold | Potential Synthetic Strategy |
| Fused Oxazolo-pyrimidines | Condensation of the amino group with a β-dicarbonyl compound followed by cyclization. |
| Linked Bi-heterocyclic Systems | Amide coupling of the carboxylic acid with an amino-substituted heterocycle. |
| Oxazolo-diazepines | Reaction of the amino group with a suitable γ-keto acid or ester. |
Application in Peptidomimetics and Heterocyclic Peptides
This compound is a non-proteinogenic amino acid, and its incorporation into peptide chains can lead to the formation of peptidomimetics with enhanced properties. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability towards enzymatic degradation, better oral bioavailability, and enhanced receptor selectivity. nih.gov The rigid isoxazole (B147169) ring of this building block can act as a conformational constraint, locking the peptide backbone into a specific orientation, which can be beneficial for binding to biological targets.
The use of unnatural amino acids, particularly those with heterocyclic cores, is a well-established strategy in the design of peptidomimetics. nih.gov For instance, 5-amino-3-methyl-isoxazole-4-carboxylic acid, a close analog, has been successfully used as a novel unnatural amino acid in the solid-phase synthesis of α/β-mixed peptides. nih.gov This demonstrates the feasibility of incorporating isoxazole-based amino acids into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. The bifunctional nature of this compound, with its amino and carboxyl groups, makes it directly amenable to SPPS protocols.
Heterocyclic peptides, which are peptides containing one or more heterocyclic rings in their backbone or side chains, represent a growing area of research. These compounds often exhibit unique structural features and biological activities. The incorporation of the isoxazole moiety from this compound can introduce a rigid turn or bend in a peptide sequence, which can be crucial for mimicking the secondary structures of natural peptides, such as β-turns or α-helices. mdpi.com The synthesis of peptidomimetics based on 2-aminoalkyloxazole-4- and -5-carboxylates has been investigated, further highlighting the utility of oxazole-containing amino acids in this field. researchgate.net
The table below summarizes the key features and potential advantages of incorporating this compound into peptide sequences.
| Feature | Potential Advantage |
| Rigid Isoxazole Core | Induces conformational constraint, mimics secondary structures. |
| Non-proteinogenic Nature | Increases resistance to proteolytic degradation. |
| Bifunctional (Amino and Carboxyl Groups) | Compatible with standard solid-phase peptide synthesis. |
| Heterocyclic Moiety | Can participate in specific interactions with biological targets. |
Construction of Macrocycles and Constrained Systems
Macrocycles, which are cyclic molecules containing large rings (typically 12 or more atoms), are an important class of compounds in drug discovery. Their constrained conformation can lead to high binding affinity and selectivity for their biological targets. This compound can be utilized as a key building block in the synthesis of macrocycles due to its bifunctional nature, which allows for cyclization reactions.
The synthesis of peptide-like macrocycles containing 1,3,4-oxadiazole (B1194373) and pyridine (B92270) moieties has been reported, demonstrating the feasibility of constructing large ring systems incorporating heterocyclic components. researchgate.net A similar strategy could be employed using this compound, where the amino and carboxylic acid groups are used to form amide bonds within a larger cyclic structure. Late-stage modification of macrocyclic scaffolds with various carboxylic acids has also been shown to be a powerful tool for generating large and diverse macrocycle libraries. nih.gov
The construction of constrained systems is not limited to macrocycles. The incorporation of this compound into linear peptides or other molecules can also introduce significant conformational constraints, as discussed in the context of peptidomimetics. These constrained systems are valuable tools for probing the bioactive conformations of molecules and for designing potent and selective ligands for various biological targets.
Synthesis of Analogs for Comprehensive Structure-Activity Relationship Investigations
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. The synthesis of a series of analogs of a lead compound, where specific parts of the molecule are systematically modified, allows researchers to identify the key structural features required for activity and to optimize properties such as potency, selectivity, and pharmacokinetic profile. This compound is an excellent scaffold for the generation of analog libraries for SAR studies.
The two functional groups, the aminomethyl and the carboxylic acid, provide convenient handles for chemical modification. The carboxylic acid can be converted into a variety of amides, esters, or other functional groups, while the amino group can be acylated, alkylated, or used in reductive amination reactions. Additionally, the isoxazole ring itself can be modified, although this is often a more synthetically challenging endeavor.
The synthesis and SAR of trisubstituted isoxazoles as selective allosteric ligands have been reported, demonstrating the importance of systematic modification of the isoxazole core and its substituents in optimizing biological activity. dundee.ac.uk Similarly, SAR studies of oxazolo[3,4-a]pyrazine derivatives have led to the discovery of potent neuropeptide S receptor antagonists. nih.gov These examples highlight the general approach of synthesizing and evaluating a series of related compounds to build a comprehensive understanding of their SAR.
The following table outlines potential modifications to the this compound scaffold for the purpose of SAR studies.
| Modification Site | Potential Modifications | Rationale |
| Carboxylic Acid | Amides with diverse amines, esters with various alcohols. | Explore the role of hydrogen bond donors and acceptors, and steric bulk at this position. |
| Aminomethyl Group | Acylation with different carboxylic acids, alkylation with various alkyl halides. | Investigate the importance of the basicity and steric environment of the amino group. |
| Isoxazole Ring | Introduction of substituents at the 5-position. | Modulate the electronic properties and overall shape of the molecule. |
By systematically synthesizing and evaluating analogs based on these modifications, researchers can gain a detailed understanding of the SAR for a given biological target, ultimately leading to the design of more potent and selective therapeutic agents. The versatility of this compound as a building block makes it a valuable starting point for such investigations. nih.govacs.orgnih.govresearchgate.net
Molecular Mechanism and Biochemical Interaction Studies in Vitro Focus
Enzyme Binding and Inhibition Kinetics (e.g., STAT3 DNA-binding, PLpro, Serine Proteases)
While specific data on the interaction of 3-(Aminomethyl)-1,2-oxazole-4-carboxylic acid with STAT3 or the papain-like protease (PLpro) is limited, studies on structurally related isoxazole (B147169) compounds demonstrate notable activity against serine proteases. Serine proteases are a broad class of enzymes crucial in many physiological processes, and their dysregulation is linked to numerous diseases.
Derivatives of isoxazole-3-carboxylic acid have been identified as inhibitors of bacterial Serine Acetyltransferase (SAT). The inhibitory activity of these compounds, measured by their half-maximal inhibitory concentration (IC₅₀), indicates that the isoxazole-carboxylic acid core is vital for maintaining affinity for the enzyme. For instance, replacement of the 2-aminothiazole moiety on the core structure with a 2-aminooxazole resulted in a more than 40-fold improvement in affinity, with compound 18 showing an IC₅₀ of 2.6 μM. The presence of the carboxylic acid group, or its ester and amide derivatives, appears to be a key factor for inhibitory activity.
| Compound ID | Compound Type | IC₅₀ (μM) |
|---|---|---|
| 18 | Carboxylic Acid | 2.6 |
| 19 | Ester | 7.3 |
| 10 | Amide | 9 |
| 14 | Ester | 10 |
| 20 | Carboxylic Acid | 11 |
| 13 | Amide | 16.3 |
| 17 | Carboxylic Acid | 21 |
| 11 | Amide | 26 |
| 12 | Amide | 60 |
| 5 | Carboxylic Acid | 110 |
| 16 | Carboxylic Acid | 184 |
Receptor Interaction Studies
Trisubstituted isoxazoles have been investigated as selective allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a promising target for treating autoimmune diseases. Co-crystal structures reveal specific interactions within the ligand-binding domain of the receptor. The carboxylic acid moiety of the isoxazole ligand forms crucial hydrogen bond interactions with the side chain of glutamine residue Gln329 and the backbone nitrogens of phenylalanine (Phe498) and alanine (Ala497). These interactions are fundamental to the binding and modulatory activity of this class of compounds on the RORγt nuclear receptor.
Molecular Target Identification and Validation
Based on in vitro studies, specific molecular targets have been identified and validated for the isoxazole scaffold.
Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) : This nuclear receptor is a validated target for trisubstituted isoxazoles, which act as allosteric inverse agonists. The inhibition of RORγt is a promising strategy in the management of autoimmune diseases.
Bacterial Serine Acetyltransferase (SAT) : This enzyme has been identified as a molecular target for a series of isoxazole-3-carboxylic acid derivatives. These compounds inhibit SAT, which could potentially serve as a strategy for developing novel antibacterial adjuvants.
In Vitro Biochemical Pathway Modulation (e.g., TNF-α Production Inhibition)
Tumor necrosis factor-alpha (TNF-α) is a critical pro-inflammatory cytokine, and its inhibition is a key therapeutic goal in inflammatory diseases. The production of TNF-α is heavily regulated by intracellular signaling pathways, most notably the nuclear factor-κB (NF-κB) pathway. nih.gov The activation of NF-κB leads to the transcription of genes encoding for various inflammatory mediators, including TNF-α. nih.gov Therefore, small molecules that inhibit the NF-κB signaling pathway can effectively reduce TNF-α production. nih.gov While some drugs containing an isoxazole ring are known for their anti-inflammatory properties, specific data detailing the direct in vitro modulation of TNF-α production or NF-κB inhibition by this compound are not extensively covered in the available literature.
Antioxidant Activity Assessment (e.g., DPPH Scavenging)
The antioxidant potential of isoxazole derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This test measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical, a process that is quantified by a decrease in absorbance at 517 nm. nih.gov
Studies on a series of fluorophenyl-isoxazole-carboxamides, which are derivatives of isoxazole-4-carboxylic acid, have demonstrated potent free radical scavenging activity. nih.gov Notably, compounds 2a (N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide) and 2c exhibited significantly higher antioxidant potency than the standard antioxidant Trolox, as shown by their respective IC₅₀ values. nih.gov This indicates that the isoxazole-4-carboxylic acid scaffold can be a foundation for developing powerful antioxidants. nih.gov
| Compound | IC₅₀ (μg/ml) ± SD |
|---|---|
| 2a | 0.45 ± 0.21 |
| 2c | 0.47 ± 0.33 |
| Trolox (Standard) | 3.10 ± 0.92 |
Future Research Directions and Unexplored Avenues
Advancements in Asymmetric Synthesis of Chiral Analogs
The introduction of stereocenters into drug candidates is a critical aspect of modern medicinal chemistry, as enantiomers often exhibit significantly different pharmacological and toxicological profiles. Future research should focus on the development of efficient asymmetric methodologies to produce chiral analogs of 3-(aminomethyl)-1,2-oxazole-4-carboxylic acid.
A primary avenue of exploration is the use of chiral auxiliaries and reagents. For instance, versatile chiral reagents like tert-butanesulfinamide have been extensively used for the asymmetric synthesis of a wide variety of chiral amines and could be adapted for this purpose. yale.edu Another approach involves developing catalytic enantioselective routes. This could include transition-metal catalysis or organocatalysis to stereoselectively introduce chirality at the α-position to the aminomethyl or carboxylic acid group, or on a substituent attached to these functional groups. yale.edursc.org Studies on the asymmetric synthesis of other chiral oxazoline (B21484) and isoxazole (B147169) derivatives have shown that such approaches can yield compounds with pronounced enantioselective bioactivities, highlighting the importance of stereochemistry. nih.govnih.gov
| Strategy for Asymmetric Synthesis | Potential Methodology | Key Advantage |
| Chiral Reagents/Auxiliaries | Use of tert-butanesulfinamide for asymmetric amine synthesis. | Well-established, reliable for a broad range of substrates. yale.edu |
| Transition-Metal Catalysis | Rhodium or Iridium-catalyzed asymmetric hydrogenation of a suitable precursor. | High enantioselectivity and turnover numbers. |
| Organocatalysis | Proline-based catalysts for asymmetric α-functionalization. | Avoids toxic heavy metals, often milder reaction conditions. |
| Chiral Pool Synthesis | Starting from enantiomerically pure amino acids to build the side chain. | Access to optically pure starting materials. |
Development of Novel and Green Reaction Methodologies
The principles of green chemistry are increasingly integral to synthetic organic chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials. Future synthetic work on this compound should prioritize the development of novel and environmentally benign reaction methodologies.
Promising green approaches for the synthesis of oxazole (B20620) and isoxazole cores include:
Electrochemical Synthesis : This method can replace toxic oxidants and transition metals with electricity, proceeding through key intermediates like acyloxyphosphonium ions in a sustainable catalytic system. rsc.org
Microwave-Assisted Synthesis : This technique can significantly reduce reaction times and improve yields for the synthesis of heterocyclic compounds. ijpsonline.com
Catalysis in Green Solvents : The use of ionic liquids or water as reaction media can offer advantages in terms of recyclability and reduced environmental impact compared to traditional volatile organic solvents. ijpsonline.com
One-Pot Syntheses : Designing synthetic routes that combine multiple steps into a single operation, such as the direct synthesis of oxazoles from carboxylic acids, minimizes purification steps and waste generation. acs.org
Fe(II)-catalyzed domino isomerization reactions have also been reported for the synthesis of isoxazole-4-carboxylic acid derivatives, offering an efficient pathway that could be optimized for greener conditions. researchgate.netnih.gov
Exploration of Diverse Molecular Targets (at the biochemical level)
The 1,2-oxazole moiety is present in numerous biologically active compounds, suggesting that derivatives of this compound could interact with a wide range of biochemical targets. pharmatutor.org Natural products containing this scaffold, such as ibotenic acid and muscimol, are known to act on glutamate (B1630785) and GABA receptors in the central nervous system, respectively. nih.gov
Future research should involve systematic screening of a library of analogs against a diverse panel of molecular targets. Based on the activities of related heterocyclic compounds, potential target classes include:
Neurotransmitter Receptors : Glutamate receptors (e.g., AMPA, NMDA) and GABA receptors are key targets for neurological and psychiatric disorders. nih.gov
Enzymes : Many oxazole-containing drugs target enzymes. Examples include COX-1/2 inhibitors for inflammation and tubulin polymerization inhibitors for cancer. rsc.orgnih.gov
G-Protein Coupled Receptors (GPCRs) : The isoxazole ring is found in antipsychotics that antagonize dopamine (B1211576) (D2) and serotonin (B10506) (5HT2A) receptors. rsc.org
Ion Channels : These are critical targets for a variety of diseases, and heterocyclic compounds often serve as modulators.
A broad-based screening approach will help to identify novel biological activities and establish the therapeutic potential of this compound class.
Advanced Computational Modeling for Predictive Research and Design
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties and activities of novel compounds before their synthesis. For this compound and its derivatives, advanced computational modeling should be a cornerstone of future research.
Key computational strategies include:
Molecular Docking : This technique can be used to predict the binding modes and affinities of designed analogs within the active sites of various biological targets (e.g., enzymes and receptors). nih.govresearchgate.net This allows for the prioritization of compounds for synthesis.
Pharmacophore Modeling : By identifying the key structural features responsible for the biological activity of known oxazole-based drugs, a pharmacophore model can be built to guide the design of new, potent analogs.
Quantum Mechanics (QM) Calculations : Methods like Density Functional Theory (DFT) can be used to understand the electronic properties of the molecules and the mechanisms of their formation or isomerization, aiding in synthetic route optimization. nih.govacs.org
ADMET Prediction : In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable drug-like profiles early in the design phase. researchgate.net
Rational Design of Analogs with Tailored Molecular Interactions and Selectivity
Building upon the insights gained from computational modeling and initial biological screening, the rational design of second-generation analogs will be crucial. This involves making systematic structural modifications to the parent compound to optimize interactions with a specific molecular target and improve selectivity.
This research direction should focus on establishing a clear Structure-Activity Relationship (SAR). researchgate.net Key modifications could include:
Modification of the Aminomethyl Group : Alkylation, acylation, or incorporation into a larger cyclic structure to probe specific hydrophobic pockets or form additional hydrogen bonds.
Derivatization of the Carboxylic Acid : Conversion to esters, amides, or other bioisosteres to alter polarity, cell permeability, and interactions with the target.
Substitution on the Oxazole Ring : Introducing substituents at the C5 position of the 1,2-oxazole ring to modulate electronic properties and steric interactions.
Bioisosteric Replacement : The oxazole ring itself can be considered a bioisostere of other five-membered heterocycles like thiazoles or imidazoles, a strategy that can be used to fine-tune pharmacological properties. rsc.org
The ultimate goal is to design analogs with tailored molecular interactions that maximize potency for the desired target while minimizing off-target effects, leading to safer and more effective therapeutic agents. nih.gov
Q & A
Q. What challenges arise when scaling up synthesis, and how can they be resolved?
- Methodology : Optimize exothermic steps (e.g., cyclocondensation) using flow chemistry for heat dissipation. Address solubility issues (e.g., polar intermediates) via solvent screening (DMF/water mixtures). Pilot batches >10 g require strict impurity profiling (HPLC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
